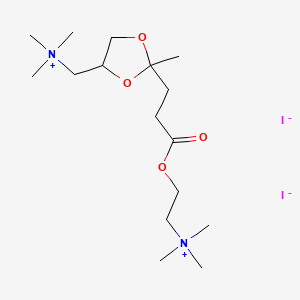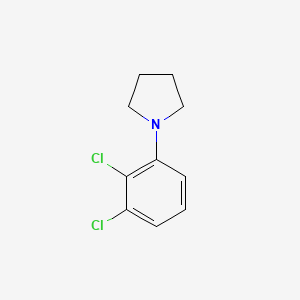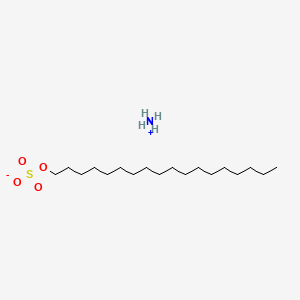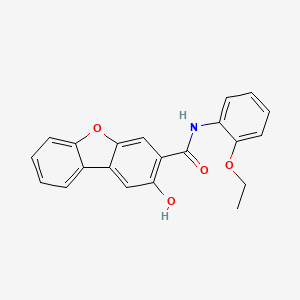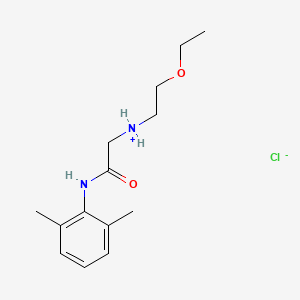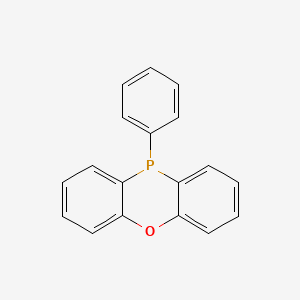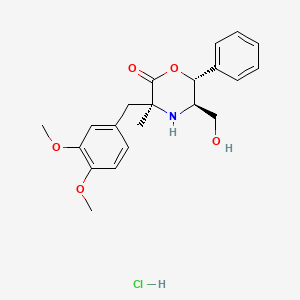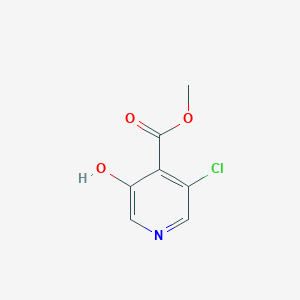
Indole, 3-((4-ethylpiperidino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 3-((4-ethylpiperidino)methyl)- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds that play a crucial role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. The unique structure of indole, 3-((4-ethylpiperidino)methyl)-, which includes an indole core and a piperidine moiety, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indole, 3-((4-ethylpiperidino)methyl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The subsequent introduction of the 4-ethylpiperidino group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of environmentally benign solvents, such as water, and green chemistry principles are increasingly being adopted to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Indole, 3-((4-ethylpiperidino)methyl)- undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles and other oxygenated products.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, which have significant biological and pharmacological activities .
Aplicaciones Científicas De Investigación
Indole, 3-((4-ethylpiperidino)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and natural product analogs.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent for various diseases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, agrochemicals, and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of indole, 3-((4-ethylpiperidino)methyl)- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant growth regulator used in agriculture.
Uniqueness: Indole, 3-((4-ethylpiperidino)methyl)- is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of an indole core with a piperidine moiety sets it apart from other indole derivatives .
Propiedades
Número CAS |
101274-87-7 |
|---|---|
Fórmula molecular |
C16H22N2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
3-[(4-ethylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-2-13-7-9-18(10-8-13)12-14-11-17-16-6-4-3-5-15(14)16/h3-6,11,13,17H,2,7-10,12H2,1H3 |
Clave InChI |
JZCGJWATOJNJGP-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
